1-Allyloxycarbonyl-3-hydroxypyrrolidine
Overview
Description
1-Allyloxycarbonyl-3-hydroxypyrrolidine is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an allyloxycarbonyl group and a hydroxyl group attached to a pyrrolidine ring, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyloxycarbonyl-3-hydroxypyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a 1,3-dipole, such as an azomethine ylide, and a dipolarophile, typically an olefin.
Introduction of the Allyloxycarbonyl Group: The allyloxycarbonyl group can be introduced through the reaction of the pyrrolidine derivative with allyl chloroformate under basic conditions.
Hydroxylation: The hydroxyl group can be introduced through regioselective microbial hydroxylation or stereoselective enzymatic esterification.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-Allyloxycarbonyl-3-hydroxypyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The allyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products:
Oxidation: Formation of 1-allyloxycarbonyl-3-ketopiperidine.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
1-Allyloxycarbonyl-3-hydroxypyrrolidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Allyloxycarbonyl-3-hydroxypyrrolidine involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in cell signaling pathways, leading to modulation of cellular functions . Molecular docking studies have shown that it can interact with proteins such as Akt, which plays a key role in cell survival and proliferation .
Comparison with Similar Compounds
1-Allyloxycarbonyl-3-hydroxypyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-hydroxypyrrolidine: Similar in structure but with a tert-butoxycarbonyl group instead of an allyloxycarbonyl group.
3-Hydroxypyrrolidine: Lacks the allyloxycarbonyl group, making it less versatile in chemical reactions.
Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring, each with unique chemical and biological properties.
The uniqueness of this compound lies in its combination of the allyloxycarbonyl group and hydroxyl group, which provides a versatile scaffold for various chemical reactions and potential biological activities.
Properties
IUPAC Name |
prop-2-enyl 3-hydroxypyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-5-12-8(11)9-4-3-7(10)6-9/h2,7,10H,1,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYQJCFLKYAKHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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